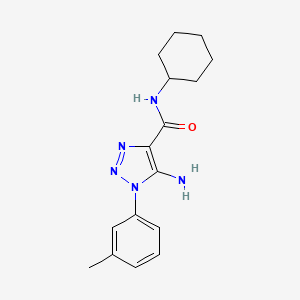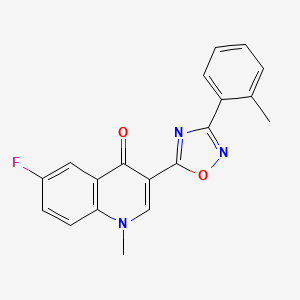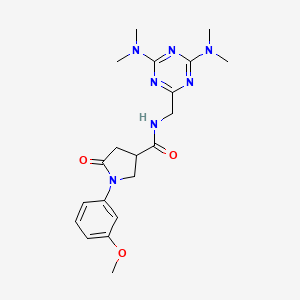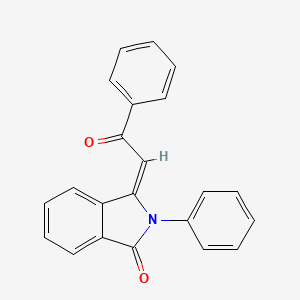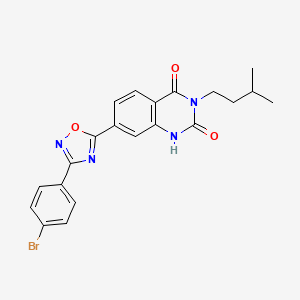
7-(3-(4-Bromphenyl)-1,2,4-oxadiazol-5-yl)-3-isopentylchinazolin-2,4(1H,3H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H19BrN4O3 and its molecular weight is 455.312. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Das Vorhandensein der 1,2,4-Oxadiazol- und Chinazolin-Einheiten in der Verbindung deutet auf potenzielle Antitumoreigenschaften hin. Verbindungen mit ähnlichen Strukturen wurden synthetisiert und auf ihre in-vitro-Antitumoraktivität gegen verschiedene humane Krebszelllinien getestet, darunter HeLa, MCF-7, A549 und PC3 . Die Bromphenylgruppe könnte ebenfalls zur Zytotoxizität gegenüber Krebszellen beitragen und sie somit zu einem Kandidaten für weitere Krebsforschung machen.
Molekular-Docking-Studien
Molekular-Docking-Studien sind entscheidend, um die Wechselwirkung zwischen Medikamenten und ihren Zielproteinen zu verstehen. Die Struktur der Verbindung könnte es ihr ermöglichen, effektiv an Enzyme wie EGFR zu binden, das bei der Krebsentwicklung eine wichtige Rolle spielt. Solche Studien können Einblicke in das Potenzial der Verbindung als zielgerichtetes Therapeutikum liefern .
Synthese neuer Hybride
Die Struktur der Verbindung ist für Modifikationen zugänglich, wodurch die Synthese neuer Hybride ermöglicht wird, die verbesserte biologische Aktivitäten aufweisen könnten. So könnte die Kombination der Pharmakophore von 1,4-Benzoxazin und Isoxazol zu neuen Wirkstoffen mit verbesserten Antitumor-, antimikrobiellen oder entzündungshemmenden Eigenschaften führen .
Entwicklung chemotherapeutischer Mittel
Angesichts des anhaltenden Bedarfs an chemotherapeutischen Mitteln mit geringeren Nebenwirkungen und reduzierter Resistenz könnte diese Verbindung als Gerüst für die Entwicklung neuer Medikamente dienen. Ihre Struktur könnte so modifiziert werden, dass die Toxizität minimiert wird, während die Antitumorwirksamkeit erhalten bleibt oder sogar verbessert wird .
Biologische Anwendungen von Isoxazolderivaten
Isoxazolderivate sind für ihre geringe Zytotoxizität und vielfältigen biologischen Aktivitäten bekannt. Die fragliche Verbindung könnte als Ausgangspunkt für die Herstellung neuer Isoxazol-basierter Wirkstoffe mit Antitumor-, antimikrobiellen, entzündungshemmenden, antiviralen, Antikonvulsiva-, Immunmodulator- und Antidiabetika-Eigenschaften verwendet werden .
Eigenschaften
IUPAC Name |
7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3/c1-12(2)9-10-26-20(27)16-8-5-14(11-17(16)23-21(26)28)19-24-18(25-29-19)13-3-6-15(22)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYVHYLLDOENJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2361330.png)
![methyl 5-methyl-4-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2361332.png)
![2-amino-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2361333.png)
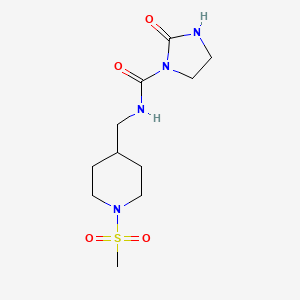
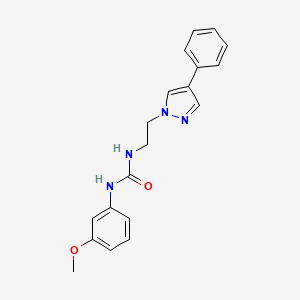

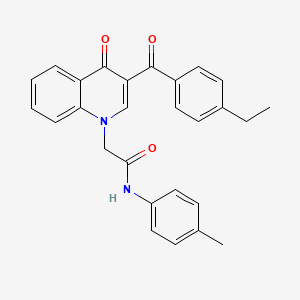


![3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2361340.png)
